Wismut(III)-oxid;Vanadium(V)-oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth vanadium tetraoxide is an inorganic compound with the chemical formula BiVO₄. It is a bright yellow solid that is widely studied for its photocatalytic properties, particularly in the field of environmental remediation. Bismuth vanadium tetraoxide is known for its narrow bandgap, resistance to corrosion, and low toxicity, making it an effective visible light-driven photocatalyst .

Wissenschaftliche Forschungsanwendungen

Bismuth vanadium tetraoxide has a wide range of scientific research applications, including:

Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water and air.

Biomedical Applications: Bismuth vanadium tetraoxide nanoparticles have been studied for their potential use in drug delivery, antimicrobial activity, and cancer therapy.

Energy Storage: The compound is also explored for its potential use in energy storage devices, such as batteries and supercapacitors.

Wirkmechanismus

Target of Action

Bismuth vanadium oxide, also known as bismuth;trioxido(oxo)vanadium, Vanadic acid, bismuth salt, or Bismuth vanadium tetraoxide, is primarily used as a photocatalyst . Its primary targets are organic pollutants, including volatile organic compounds (VOCs), which are degraded under visible light irradiation .

Mode of Action

The mode of action of bismuth vanadium oxide is based on its photocatalytic properties . When exposed to visible light, it generates electron-hole pairs . The doping of vanadium can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites . This enhances the adsorption of pollutants and improves the photocatalytic efficiency .

Biochemical Pathways

The biochemical pathways involved in the action of bismuth vanadium oxide are related to the degradation of organic pollutants. Under visible light irradiation, the photocatalytic activity of bismuth vanadium oxide leads to the degradation of dye molecules and actual organic pollutants .

Result of Action

The result of the action of bismuth vanadium oxide is the degradation of organic pollutants, including VOCs . In addition, it has been shown to promote the growth of taproots and the development of lateral roots, enhance the length of the extension zone in roots, increase the number and size of leaf stomata and root activity, reduce the accumulation of ROS in seedlings, and change the expression levels of genes related to polyamines or hormones .

Action Environment

The action of bismuth vanadium oxide is influenced by environmental factors. For instance, its photocatalytic activity is dependent on the presence of visible light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bismuth vanadium tetraoxide can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and precipitation reactions. The sol-gel method involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for precise control over the textural and surface properties of the material .

The hydrothermal method is another common approach, which involves the use of high-temperature and high-pressure water to crystallize the compound. This method can produce bismuth vanadium oxide with different crystal structures, such as monoclinic and tetragonal phases .

Industrial Production Methods

In industrial settings, bismuth vanadium oxide is often produced through high-temperature calcination or pH-controlled precipitation reactions. These methods allow for the large-scale production of the compound with consistent quality and properties .

Analyse Chemischer Reaktionen

Types of Reactions

Bismuth vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a photocatalyst, it is particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth vanadium oxide include hydrogen peroxide, titanium dioxide, and various organic compounds. The reactions typically occur under ambient conditions or with the application of visible light to activate the photocatalytic properties of the compound .

Major Products Formed

The major products formed from reactions involving bismuth vanadium oxide depend on the specific reaction conditions and reagents used. In photocatalytic reactions, the compound can degrade organic pollutants into carbon dioxide, water, and other less harmful byproducts .

Vergleich Mit ähnlichen Verbindungen

Bismuth vanadium tetraoxide is often compared with other bismuth-based compounds, such as bismuth tungstate and bismuth molybdate. While all these compounds have photocatalytic properties, bismuth vanadium oxide is unique due to its narrow bandgap and high stability under visible light irradiation .

Similar Compounds

Bismuth tungstate (Bi₂WO₆): Known for its photocatalytic activity and high oxygen-ion conductivity.

Bismuth molybdate (Bi₂MoO₆): Used in photocatalysis and as a pigment.

Bismuth niobate (BiNbO₄): Studied for its dielectric properties and potential use in electronic devices.

Bismuth vanadium tetraoxide stands out among these compounds due to its unique combination of properties, making it a versatile material for various applications.

Biologische Aktivität

Bismuth vanadium tetraoxide (BV) has emerged as a significant compound in various biological applications, particularly in plant growth promotion and antibacterial activity. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

Overview of Bismuth Vanadium Tetraoxide

Bismuth vanadium tetraoxide, often referred to as bismuth vanadate (BV), is a nanomaterial that has garnered attention for its unique properties and potential applications in agriculture and medicine. Its synthesis typically involves the reaction of bismuth nitrate and vanadium oxides under specific conditions, resulting in a compound that exhibits photocatalytic and antibacterial properties.

1. Plant Growth Promotion

Recent studies have demonstrated that BV can significantly enhance plant growth. The effects were primarily observed in Arabidopsis thaliana, where BV was added to the growth medium at varying concentrations. The following results were documented:

- Root Development : BV promoted the growth of taproots and lateral roots, enhancing overall root length and extension zone length.

- Stomatal Development : Increased number and size of leaf stomata were noted, which is crucial for gas exchange.

- Root Activity : Enhanced root activity was observed alongside reduced accumulation of reactive oxygen species (ROS), indicating improved plant health and resilience.

| Parameter | Control Group | BV Treatment Group |

|---|---|---|

| Taproot Length (cm) | 5.0 | 7.2 |

| Lateral Roots (number) | 5 | 9 |

| Stomatal Size (µm) | 15 | 22 |

| ROS Accumulation (µM) | 20 | 10 |

These findings suggest that BV not only promotes growth but also enhances the physiological responses of plants to stressors .

2. Antibacterial Activity

The antibacterial properties of BV have been explored against various pathogens affecting crops. The compound demonstrated effective inhibition against:

- Fusarium Wilt : A common disease affecting cotton.

- Rice Sheath Blight : Caused by Rhizoctonia solani.

In laboratory settings, BV exhibited a significant reduction in pathogen growth, indicating its potential as a natural pesticide alternative.

Case Study 1: Impact on Arabidopsis thaliana

A study conducted by researchers at Nantong University focused on the effects of BV on Arabidopsis thaliana. Different concentrations of BV were applied to seedlings, and their growth metrics were meticulously recorded over several weeks. The study concluded that BV not only enhanced root and leaf development but also modulated gene expression related to stress responses .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of BV against common agricultural pathogens. The results indicated that BV could effectively inhibit the growth of pathogens such as Escherichia coli and Fusarium oxysporum, showcasing its potential application in agricultural biopesticides .

The mechanisms underlying the biological activity of BV are multifaceted:

- Photocatalytic Activity : BV has shown visible-light photocatalytic activity, which can lead to the generation of reactive species that may enhance plant growth or inhibit pathogens.

- Gene Regulation : The modulation of gene expression related to polyamines and hormones suggests that BV may influence plant hormonal pathways, promoting growth and resilience .

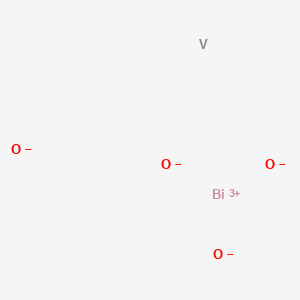

Eigenschaften

CAS-Nummer |

14059-33-7 |

|---|---|

Molekularformel |

BiO4V |

Molekulargewicht |

323.919 g/mol |

IUPAC-Name |

bismuth;trioxido(oxo)vanadium |

InChI |

InChI=1S/Bi.4O.V/q+3;;3*-1; |

InChI-Schlüssel |

YNOWMDYNXXVJMC-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] |

Kanonische SMILES |

[O-][V](=O)([O-])[O-].[Bi+3] |

Key on ui other cas no. |

53801-77-7 |

Piktogramme |

Health Hazard |

Synonyme |

ismuth vanadate bismuth vanadium tetraoxide BiVO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.